molecular formula C20H22F3NO5 B1206888 Triethylene glycol flufenamate CAS No. 30544-48-0

Triethylene glycol flufenamate

Cat. No.: B1206888
CAS No.: 30544-48-0
M. Wt: 413.4 g/mol
InChI Key: ZXGVSDYGFHPLNX-UHFFFAOYSA-N
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Description

Triethylene glycol flufenamate is a chemical compound with the molecular formula C20H22F3NO5. It is a derivative of flufenamic acid, which is known for its analgesic and anti-inflammatory properties. This compound is used primarily in scientific research and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triethylene glycol flufenamate typically involves the esterification of flufenamic acid with triethylene glycol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Triethylene glycol flufenamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triethylene glycol flufenamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triethylene glycol flufenamate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparison: Triethylene glycol flufenamate is unique due to its longer glycol chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effects .

Biological Activity

Triethylene glycol flufenamate (TEGF) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article delves into the biological activity of TEGF, examining its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of flufenamic acid, a member of the fenamic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). The chemical structure of TEGF allows it to interact effectively with biological targets, particularly cyclooxygenase enzymes.

TEGF primarily exerts its effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. Research indicates that TEGF acts as a substrate-selective inhibitor of COX-2, meaning it can preferentially inhibit certain substrates while allowing others to proceed, which may contribute to its therapeutic profile without significant side effects associated with traditional NSAIDs .

Biological Activity and Efficacy

Anti-inflammatory and Analgesic Effects
TEGF has demonstrated notable anti-inflammatory properties in various preclinical studies. For instance, it has been shown to reduce edema in animal models of inflammation. The compound's analgesic effects are also significant, with studies indicating that it can alleviate pain responses in models such as formalin-induced pain in rodents.

Dissolution Studies
The bioavailability of TEGF is crucial for its efficacy. Recent studies have focused on enhancing the dissolution performance of TEGF through cocrystallization techniques. For example, cocrystals formed with nicotinamide have shown improved solubility and dissolution rates compared to TEGF alone. This is essential for ensuring adequate therapeutic concentrations in systemic circulation .

Case Studies

  • In Vivo Efficacy
    A study investigating the anti-inflammatory effects of TEGF in a rat model demonstrated significant reductions in paw swelling compared to control groups. The results indicated that TEGF effectively mitigated inflammation through its COX-2 inhibitory action .
  • Toxicological Assessment
    In vitro cytotoxicity studies have evaluated the safety profile of TEGF. These studies suggest that TEGF exhibits a favorable safety margin, with minimal cytotoxic effects observed at therapeutic concentrations. This is critical for its potential use in clinical settings .

Data Tables

Study Findings Reference
In Vivo EfficacySignificant reduction in inflammation in rat models
Dissolution PerformanceEnhanced solubility with nicotinamide cocrystals
CytotoxicityMinimal cytotoxic effects at therapeutic levels

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO5/c21-20(22,23)15-4-3-5-16(14-15)24-18-7-2-1-6-17(18)19(26)29-13-12-28-11-10-27-9-8-25/h1-7,14,24-25H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGVSDYGFHPLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184625
Record name Triethylene glycol flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30544-48-0
Record name Triethylene glycol flufenamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylene glycol flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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